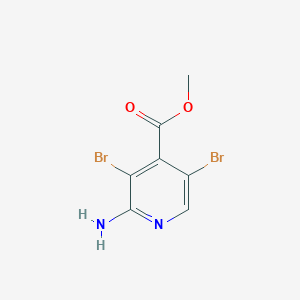

Methyl 2-amino-3,5-dibromoisonicotinate

Description

Significance within Contemporary Organic Synthesis Research

The significance of Methyl 2-amino-3,5-dibromoisonicotinate in modern organic synthesis is best understood by analyzing its structural components. Polysubstituted pyridine (B92270) rings are a cornerstone of heterocyclic chemistry and are integral to numerous natural products and pharmaceuticals. The arrangement of functional groups on this particular isonicotinate (B8489971) ester provides multiple reactive sites for chemical modification.

Halogenated aminopyridines are recognized for their exceptional utility as synthetic intermediates. The key features of this compound include:

Two Bromine Atoms: These halogens serve as highly effective "handles" for transition metal-catalyzed cross-coupling reactions. Modern synthetic methods like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds at these positions. This enables the introduction of a wide variety of substituents, facilitating the construction of complex molecular architectures.

A Nucleophilic Amino Group: The 2-amino group can influence the reactivity of the pyridine ring and can be a site for further derivatization, such as acylation or alkylation. Its position adjacent to the C3-bromine atom also presents an opportunity for intramolecular cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are common scaffolds in medicinal chemistry.

A Methyl Ester Group: The ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as a coordinating group.

This combination of reactive sites makes the compound a valuable scaffold for combinatorial chemistry, where libraries of related compounds are synthesized to screen for biological activity. While the direct bromination of 2-aminopyridine (B139424) can sometimes lead to a mixture of products, including the 2-amino-3,5-dibromopyridine (B40352) by-product, controlled synthesis methods aim to produce such specific isomers for use as chemical intermediates. google.comorgsyn.orgheteroletters.org

Given the lack of specific data for the target compound, the properties of a structurally similar benzene (B151609) analog, Methyl 2-amino-3,5-dibromobenzoate, are provided below for context.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Br₂NO₂ |

| Molecular Weight | 308.96 g/mol |

| Appearance | Solid crystals |

| Melting Point | 87°C to 91°C |

| IUPAC Name | methyl 2-amino-3,5-dibromobenzoate |

Historical Context of Isonicotinate Derivatives in Chemical Science

The study of isonicotinate derivatives is deeply rooted in the history of medicinal chemistry. The parent compound, isonicotinic acid (pyridine-4-carboxylic acid), is an isomer of nicotinic acid (Vitamin B3). chempanda.combelnauka.by While isonicotinic acid itself has limited biological activity, its derivatives have proven to be of immense therapeutic value.

The most prominent example is Isoniazid (isonicotinic acid hydrazide), which was first synthesized in 1912. nih.gov Its potent antitubercular activity was discovered independently by several research groups in the early 1950s, revolutionizing the treatment of tuberculosis. nih.govnih.gov Isoniazid remains a first-line drug in tuberculosis therapy, and its discovery spurred extensive research into other derivatives of the isonicotinic acid scaffold. nih.govslideshare.net

This research led to the development of other important drugs:

Ethionamide and Protionamide: These second-line antitubercular drugs are also derivatives of isonicotinic acid and are used to treat multidrug-resistant tuberculosis. chempanda.com

Iproniazid: Initially investigated as a treatment for tuberculosis, it was later found to have antidepressant properties and became one of the first monoamine oxidase inhibitors used for this purpose. chempanda.com

The enduring success of these compounds cemented the isonicotinate structure as a "privileged scaffold" in drug discovery. Esters of isonicotinic acid, such as methyl isonicotinate, serve as crucial intermediates in the synthesis of these and other novel compounds. researchgate.netgoogle.comnih.gov This historical importance provides the motivation for the continued synthesis and exploration of new, functionally complex derivatives like this compound.

Overview of Current Research Trajectories Involving this compound

While published research focusing specifically on this compound is limited, its structure places it at the crossroads of several major trajectories in contemporary organic chemistry. Based on the reactivity of its functional groups, the compound is an ideal substrate for a range of modern synthetic transformations aimed at producing novel chemical entities.

Potential research directions include:

Molecular Elaboration via Cross-Coupling Reactions: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions. This would allow for the selective or sequential introduction of various organic fragments, a cornerstone of modern drug discovery and materials science. For example, the synthesis of C2-C5 heteroarylnicotinates has been achieved using similar boronate esters in Suzuki coupling reactions. researchgate.net

Synthesis of Fused Heterocyclic Systems: The juxtaposition of the 2-amino group and the C3-bromo substituent is a classic structural motif for constructing fused bicyclic systems. Reactions with appropriate partners could lead to the formation of imidazo[1,2-a]pyridines, pyridoimidazoles, or other nitrogen-containing fused rings that are of significant interest in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: In a drug discovery program, the compound could serve as a core scaffold. The amino group could be alkylated or acylated, and the methyl ester could be converted into a library of amides. The bromine atoms could be substituted with a range of different groups. This systematic modification would allow researchers to explore how changes in the molecule's structure affect its biological activity.

The table below outlines some of the key synthetic transformations for which this compound is a suitable substrate.

| Reaction Type | Target Functional Group(s) | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | C3-Br, C5-Br | Formation of C-C bonds (Aryl or Vinyl groups) |

| Sonogashira Coupling | C3-Br, C5-Br | Formation of C-C triple bonds (Alkynyl groups) |

| Buchwald-Hartwig Amination | C3-Br, C5-Br | Formation of C-N bonds (Aryl or Alkyl amines) |

| Intramolecular Cyclization | 2-Amino and C3-Br | Synthesis of fused heterocyclic rings (e.g., Imidazo[1,2-a]pyridines) |

| Ester Hydrolysis | Methyl Ester | Formation of the corresponding carboxylic acid |

| Amidation | Methyl Ester (via the acid) | Formation of various primary, secondary, or tertiary amides |

| N-Acylation / N-Alkylation | 2-Amino | Modification of the amino group to amides or secondary/tertiary amines |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,5-dibromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZSTTYMHGEDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181211 | |

| Record name | 4-Pyridinecarboxylic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446182-33-7 | |

| Record name | 4-Pyridinecarboxylic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446182-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 3,5 Dibromoisonicotinate and Its Precursors

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Conventional approaches to synthesizing substituted isonicotinates involve sequential reactions, where each functional group is introduced in a separate, controlled step. These routes are often built upon foundational reactions of the pyridine (B92270) core and its simpler derivatives.

The synthesis of a complex isonicotinate (B8489971) ester typically begins with a more readily available pyridine derivative. A common precursor is 2-aminopyridine (B139424), which can undergo a series of transformations including bromination, nitration, and esterification to yield the desired product. heteroletters.orgorgsyn.org

A plausible multi-step pathway for the target compound's precursors often involves the following key transformations:

Bromination of an Activated Pyridine Ring : Starting with 2-aminopyridine, electrophilic substitution with bromine can be achieved. The amino group is strongly activating and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). The reaction can be modulated to produce mono- or di-substituted products. For instance, the bromination of 2-aminopyridine in acetic acid can yield 2-amino-5-bromopyridine (B118841) and the over-brominated by-product, 2-amino-3,5-dibromopyridine (B40352). heteroletters.orgorgsyn.org

Esterification of the Carboxylic Acid : The isonicotinate moiety is an ester of isonicotinic acid (pyridine-4-carboxylic acid). A standard method for its formation is the acid-catalyzed esterification (Fischer esterification) of isonicotinic acid with the corresponding alcohol. For the methyl ester, this involves reacting isonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

Introduction and Transformation of Functional Groups : The sequence of reactions is critical. For instance, nitration of 2-amino-5-bromopyridine can be used to introduce a nitro group, which can subsequently be reduced to form a second amino group, as seen in the synthesis of 2,3-diaminopyridine. orgsyn.org

A direct synthesis for a related compound, methyl 2-amino-3-bromoisonicotinate, has been detailed, which involves a multi-step process starting from a precursor compound "A". This process includes steps of cooling under nitrogen, addition of n-butyllithium, and reaction under carbon dioxide, followed by treatment with ammonia (B1221849) water and finally a methanol hydrochloride solution. google.com

Table 1: Example of a Multi-Step Sequence for a Substituted Pyridine Precursor

| Step | Starting Material | Reagents/Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | Br₂ in Acetic Acid, <20°C | 2-Amino-5-bromopyridine | High | orgsyn.org |

| 2 | 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | High | orgsyn.org |

| 3 | 2-Amino-5-bromo-3-nitropyridine | Catalytic Reduction | 2,3-Diamino-5-bromopyridine | Good | orgsyn.org |

The choice of reagents and catalysts is paramount in directing the outcome of the synthesis, controlling regioselectivity, and achieving high yields.

Brominating Agents : For the bromination of the pyridine ring, elemental bromine (Br₂) in a solvent like acetic acid is a classic reagent. orgsyn.org N-Bromosuccinimide (NBS) is another common brominating agent used for this purpose. heteroletters.org The amount of the brominating agent is a key factor in determining the degree of bromination. heteroletters.org

Esterification Catalysts : Concentrated sulfuric acid is a traditional and effective catalyst for the Fischer esterification of isonicotinic acid with alcohols. More advanced catalysts include activated carbon functionalized with p-toluenesulfonic acid, which can be used under microwave irradiation to achieve high yields rapidly. chemicalbook.com

Condensing Agents and Activators : In some synthetic routes for isonicotinic acid derivatives, condensing agents are used to facilitate the formation of ester or amide bonds. These can include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl). google.com Activators like 4-Dimethylaminopyridine (DMAP) may also be added to enhance the reaction. google.com

Organometallic Reagents : For specific C-C bond formations or directed functionalization, organometallic reagents are employed. A patented method for a related bromo-isonicotinate uses n-butyllithium to generate a potent base, lithium diisopropylamide (LDA), in situ for directed lithiation. google.com

Transition Metal Catalysts : Modern synthetic chemistry often employs transition metal catalysts. For example, rhodium catalysts with specific ligands like BINAP or Bobphos can control the regioselective addition of aryl boron nucleophiles to nicotinate (B505614) salts, yielding C6 or C2 addition products, respectively. nih.gov Palladium-catalyzed C(sp³)–H functionalization is another powerful technique for creating precursors, such as isotopically labeled amino acids. nih.gov

Development of Novel and Enhanced Synthetic Approaches

To overcome the limitations of conventional multi-step syntheses, such as long reaction times and waste generation, researchers have developed more efficient methodologies. sphinxsai.com

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. bohrium.com While a specific one-pot synthesis for Methyl 2-amino-3,5-dibromoisonicotinate is not widely documented, the principles are well-established for related structures.

Concept : A one-pot strategy could involve the sequential addition of reagents to a single reaction vessel. For example, a process for synthesizing brominated compounds could involve an initial reaction followed by the in-situ addition of a brominating agent. bohrium.com

Related Methodologies : A one-pot protocol for ipso-hydroxylation-bromination of arylboronic acids has been developed using a combination of hydrogen peroxide and HBr. researchgate.net Another example is the N-bromosuccinimide initiated one-pot synthesis of imidazolines from an olefin, nitrile, and amine. bohrium.com These examples demonstrate the feasibility of combining functionalization and bromination steps into a single, efficient process. A single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) showcases a convergent method for building the pyridine core. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. sphinxsai.comxjournals.com

Mechanism : This technique relies on the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules (dielectric heating), leading to rapid temperature increases. nih.govresearchgate.net

Applications in Isonicotinate Synthesis : Microwave irradiation has been successfully applied to the esterification of isonicotinic acid. In one method, using an activated carbon catalyst functionalized with p-toluenesulfonic acid, the reaction of isonicotinic acid with ethanol (B145695) at 130°C was completed in just 10 minutes, achieving a 97.2% yield. chemicalbook.com Other syntheses of isonicotinoyl derivatives, such as pyrazoles, have also been shown to be significantly faster under microwave irradiation compared to conventional heating methods. sphinxsai.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Catalyst | Concentrated H₂SO₄ | Activated Carbon with p-toluenesulfonic acid | |

| Reaction Time | 6 - 12 hours | 10 minutes | sphinxsai.com |

| Temperature | Reflux | 130°C | |

| Yield | Variable | 97.2% | |

| Advantages | Simple setup | Rapid, high yield, energy efficient | sphinxsai.comxjournals.com |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is gaining significant attention for the synthesis of pyridines and other heterocyclic compounds. numberanalytics.com This approach offers numerous advantages over traditional batch processing, particularly for scalability and safety. researchgate.net

Key Advantages : Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions like temperature and residence time. numberanalytics.com This enhanced control can lead to higher yields, fewer by-products, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. numberanalytics.comresearchgate.net

Relevance to Pyridine Synthesis : The application of flow chemistry has been demonstrated to improve the efficiency and scalability of pyridine synthesis. numberanalytics.com For example, researchers have converted a five-step batch process for a pyridine-containing drug into a single continuous step using flow reactors, resulting in a yield increase from 58% to 92% and a significant reduction in production costs. vcu.edu While direct application to this compound is an area for future research, the general trend indicates that flow chemistry is a highly promising platform for the efficient and scalable production of complex, highly substituted pyridine derivatives. researchgate.netmdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of solvent-free reaction conditions, optimizing atom economy and the E-factor, and employing environmentally benign catalytic systems.

Solvent-Free Reaction Conditions (Implied from general green chemistry principles)

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing or eliminating the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. For the bromination of Methyl 2-aminoisonicotinate, a solvent-free approach using N-bromosuccinimide (NBS) is a viable consideration. Alumina-supported NBS has been shown to be an efficient reagent for the ring bromination of various aromatic compounds under solvent-free conditions, often leading to rapid reactions and high yields. medchemexpress.com

In such a setup, the reactants, Methyl 2-aminoisonicotinate and NBS, would be mixed in the solid state, potentially with a solid support like alumina, and the reaction could be initiated by grinding or gentle heating. This approach not only minimizes solvent waste but can also lead to different reactivity and selectivity compared to solution-phase reactions. The work-up of a solvent-free reaction is often simpler, involving techniques like sublimation or extraction with a minimal amount of a green solvent.

| Parameter | Solvent-Based Bromination | Solvent-Free Bromination |

| Solvent Usage | High | Minimal to None |

| Waste Generation | High (solvent waste) | Low |

| Energy Consumption | Often requires heating for reflux | Can be lower (e.g., grinding) |

| Work-up Procedure | Complex (extractions, distillations) | Simpler |

Atom Economy and E-factor Optimization (Implied from general green chemistry principles)

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the proposed synthesis of this compound from Methyl 2-aminoisonicotinate and NBS, the atom economy can be calculated as follows:

Reaction: C₇H₈N₂O₂ + 2 C₄H₄BrNO₂ → C₇H₆Br₂N₂O₂ + 2 C₄H₅NO₂

Molecular Weights:

Methyl 2-aminoisonicotinate: 152.15 g/mol medchemexpress.comscbt.com

N-Bromosuccinimide (NBS): 177.98 g/mol wikipedia.org

this compound: 309.95 g/mol cymitquimica.com

Succinimide (B58015): 99.09 g/mol nih.govwikipedia.org

Calculation: Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [309.95 / (152.15 + 2 * 177.98)] x 100 Atom Economy ≈ 61.0%

The E-factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit of product.

E-factor = Total mass of waste / Mass of product

In this synthesis, the primary waste product is succinimide. Assuming a 100% yield for calculation purposes: Mass of waste = 2 * 99.09 = 198.18 g Mass of product = 309.95 g Ideal E-factor = 198.18 / 309.95 ≈ 0.64

An E-factor of 0.64 is relatively low, especially for a fine chemical synthesis. However, this calculation does not include waste from solvents, reagents used in work-up, or energy consumption. libretexts.org To optimize the E-factor, strategies such as the recycling of the succinimide by-product could be implemented. Succinimide can be re-brominated to regenerate NBS, creating a more circular and sustainable process. lookchem.com Minimizing solvent use through solvent-free methods would also significantly reduce the E-factor.

Utilization of Environmentally Benign Catalytic Systems

The use of catalysts can enhance the efficiency and selectivity of the bromination reaction, potentially reducing the amount of brominating agent required and minimizing side reactions. Green catalytic systems focus on using non-toxic, recyclable, and abundant materials.

For the bromination of aromatic compounds, several environmentally benign catalytic systems have been explored. Zeolites, for instance, have been shown to catalyze the bromination of aromatic compounds, sometimes with high regioselectivity. rsc.org An Fe₂O₃/zeolite system has been developed for the catalytic bromination of non-activated aromatic compounds, where the active catalytic species, FeBr₃, is formed in situ. rsc.orgrsc.org Such catalysts are often easy to handle, cost-effective, and recyclable.

The application of such a catalytic system to the bromination of Methyl 2-aminoisonicotinate could offer several advantages:

Increased reaction rate: Catalysts can accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times, thus saving energy.

Improved selectivity: A suitable catalyst could enhance the regioselectivity of the dibromination at the 3- and 5-positions.

Reduced reagent usage: Catalytic amounts of a promoter could reduce the need for a stoichiometric excess of the brominating agent.

Further research would be needed to identify the optimal catalyst for this specific transformation, focusing on catalysts that are non-toxic, readily available, and can be easily separated and reused, thereby aligning with the principles of green chemistry.

Chemical Reactivity and Transformation Studies of Methyl 2 Amino 3,5 Dibromoisonicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr). imperial.ac.uk The substituents on the Methyl 2-amino-3,5-dibromoisonicotinate ring—amino, bromo, and methoxycarbonyl groups—significantly modulate this intrinsic reactivity.

The regioselectivity of substitution reactions on the this compound core is governed by the combined directing effects of its substituents.

Electrophilic Substitution: The 2-amino group is a powerful activating and ortho-, para-directing group. It strongly directs incoming electrophiles to the C3 and C5 positions. However, since these positions are already occupied by bromine atoms, further electrophilic substitution on the ring would be exceptionally difficult and require harsh reaction conditions. Any potential reaction would likely target the amino group itself rather than the pyridine core.

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions electrophilic and thus susceptible to nucleophilic attack. imperial.ac.ukyoutube.com In this molecule, the C2 and C4 positions are substituted, leaving the bromine atoms at C3 and C5 as potential leaving groups for SNAr reactions. Nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. wikipedia.org Pyridine heterocycles are particularly reactive in SNAr when substituted at the ortho or para positions because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgnih.gov Consequently, nucleophilic attack leading to the displacement of the bromide at the C5 position (para to the nitrogen) or the C3 position (ortho to the nitrogen) is plausible.

Amino Group (-NH₂): As a strong π-donor, the amino group at C2 significantly increases the electron density of the ring, counteracting the electron-withdrawing effect of the nitrogen atom and bromine atoms. This activating effect is most pronounced for electrophilic attack.

Bromo Groups (-Br): The two bromine atoms at C3 and C5 are electronegative and withdraw electron density via the inductive effect, deactivating the ring towards electrophilic substitution. However, they are good leaving groups in nucleophilic aromatic substitution and are essential handles for transition metal-catalyzed cross-coupling reactions. wikipedia.org The bromine at the C3 position is sterically hindered by the adjacent C2-amino group, which may influence its relative reactivity compared to the C5-bromine.

Methyl Ester (-COOCH₃): The methoxycarbonyl group at C4 is an electron-withdrawing group, further deactivating the ring to electrophilic attack and activating it for nucleophilic attack.

Pyridine Nitrogen: The ring nitrogen is the most significant deactivating group for electrophilic substitution and the primary activating feature for nucleophilic substitution. imperial.ac.uk

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | C2 | Activating (Resonance) | Directs electrophiles to C3/C5; activates the ring. |

| Bromo (-Br) | C3, C5 | Deactivating (Inductive) | Good leaving groups for SNAr and cross-coupling. |

| Methyl Ester (-COOCH₃) | C4 | Deactivating (Inductive/Resonance) | Enhances susceptibility to nucleophilic attack. |

| Pyridine Nitrogen | N1 | Deactivating | Strongly deactivates for SEAr; activates for SNAr. |

Reactions Involving the Amino and Ester Functionalities

Beyond the pyridine core, the amino and ester groups are key sites for chemical transformations.

The functional groups of this compound allow for straightforward derivatization through amidation and esterification-like reactions.

Amidation: The primary amino group at the C2 position can act as a nucleophile and react with various acylating agents, such as acid chlorides or anhydrides, to form amide derivatives. This reaction is a common strategy for modifying the properties of aminopyridines. researchgate.net

Ester Reactions: The methyl ester at the C4 position can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or react with amines under forcing conditions or with specific catalysts to form amides, a process known as aminolysis. mdpi.comucl.ac.uk The direct amidation of unactivated methyl esters often requires elevated temperatures or specialized catalytic systems, such as those based on zirconium oxide or nickel. mdpi.comresearchgate.net

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. The reaction typically involves the C2-amino group and the ring nitrogen (N1). The process begins with the amino group acting as a nucleophile, attacking an electrophile (such as an α-haloketone). This is followed by an intramolecular cyclization where the pyridine nitrogen displaces a leaving group, leading to the formation of the fused bicyclic system. rsc.org This reactivity implies that this compound could serve as a substrate for creating complex, functionalized imidazo[1,2-a]pyridine (B132010) derivatives. acs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions of this compound

The presence of two carbon-bromine bonds makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. mdpi-res.comnih.govnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgrhhz.net

The differential steric and electronic environments of the C3-Br and C5-Br bonds may allow for regioselective cross-coupling. The C3 position is more sterically hindered due to the adjacent amino group, suggesting that reactions could be directed selectively to the C5 position under carefully controlled conditions.

Common cross-coupling reactions applicable to this substrate include:

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper co-catalyst. wikipedia.org Studies on 2-amino-3-bromopyridines have shown that this transformation proceeds in moderate to excellent yields, providing a route to 2-amino-3-alkynylpyridine derivatives. scirp.orgscirp.orgresearchgate.net

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org It is a versatile method for C-C bond formation and has been successfully applied to dibrominated pyridines to synthesize di(alkenyl)pyridines. researchgate.netorganic-chemistry.org

Below are representative examples of transition metal-catalyzed coupling reactions performed on analogous 2-amino-3,5-dihalopyridine systems, illustrating the potential reactivity of this compound.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C, 3h | 2-Amino-3-(phenylethynyl)pyridine | 96% | scirp.org |

| Sonogashira | 2-Amino-3-bromo-5-chloropyridine | 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C, 3h | 2-Amino-5-chloro-3-(4-propylphenylethynyl)pyridine | 85% | scirp.org |

| Heck | 3,5-Dibromopyridine | Styrene | Pd(OAc)₂, DABCO | DMF, 140°C | 3,5-Distyrylpyridine | Good to Excellent | researchgate.net |

| Heck | Aryl Bromide | Styrene | Pd(OAc)₂ / Pyrimidinium Salt | K₂CO₃, H₂O/Toluene, 110°C | trans-Stilbene derivative | 98% | nih.gov |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov For substrates like this compound, the bromine atoms on the pyridine ring are susceptible to coupling with a range of boronic acids or esters.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in the oxidative addition step typically follows the order I > OTf > Br > Cl. libretexts.org

While specific studies on this compound are not detailed in the provided search results, the reactivity of similar ortho-bromoanilines and poly-brominated pyridines provides a strong basis for predicting its behavior. nih.govnih.gov An effective catalyst system for coupling on ortho-bromoanilines is CataXCium A Pd G3, which facilitates reactions with benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters. nih.gov Regioselectivity can be a key factor in poly-halogenated systems; for instance, in the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the substitution pattern can be controlled, sometimes leading to a mixture of mono-, di-, and tri-substituted products. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | Varies | Varies | Varies | Room Temp to Reflux |

| Pd₂(dba)₃ | Varies | Varies | Varies | Room Temp to Reflux |

| Pd(PPh₃)₄ | None (included) | Varies | Varies | Room Temp to Reflux |

Heck and Sonogashira Coupling Strategies

Heck Reaction

The Mizoroki-Heck reaction creates a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi-res.com This reaction results in the formation of a substituted alkene. wikipedia.org The process typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Common catalysts include tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate (B1210297), with bases such as triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction shows excellent trans selectivity. organic-chemistry.org For aryl bromides, NMP has been found to be an effective solvent, particularly for electronically deactivated or sterically hindered substrates. nih.gov While direct examples with this compound are not available, intramolecular Heck reactions have been successfully performed on related 2-aryl(amino)methyl-3-bromoindoles using Pd(OAc)₂/PPh₃ as the catalyst and K₂CO₃ as the base in DMF at 110 °C. nih.gov

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a dual catalytic system of palladium and copper(I) in the presence of an amine base. organic-chemistry.org This method is highly effective for synthesizing substituted and conjugated alkynes under mild conditions, often at room temperature. wikipedia.orgnih.gov

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have established optimal reaction conditions. scirp.orgscirp.org A typical system uses Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as a co-catalyst, and Et₃N as the base in DMF solvent at 100°C. scirp.orgscirp.org Under these conditions, a wide range of 2-amino-3-alkynylpyridines can be synthesized in moderate to excellent yields. scirp.orgscirp.org This established protocol is directly applicable to this compound, suggesting it would be a highly effective substrate for forming alkynyl derivatives at the 3- and 5-positions.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

| Component | Condition |

|---|---|

| Catalyst | 2.5 mol% Pd(CF₃COO)₂ |

| Ligand | 5 mol% PPh₃ |

| Additive | 5 mol% CuI |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org It is an exceptionally general method that utilizes electron-rich phosphine (B1218219) ligands and a strong base, such as sodium tert-butoxide, to facilitate catalyst turnover. researchgate.net This reaction has largely replaced harsher traditional methods for creating aryl amines. wikipedia.org

For substrates like 2-bromopyridines, the Buchwald-Hartwig amination provides an efficient route to various secondary and tertiary aminopyridines. researchgate.net Successful coupling has been achieved using palladium(II) acetate with ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or Xantphos, in the presence of bases like sodium tert-butoxide or Cs₂CO₃. researchgate.netresearchgate.net The choice of ligand is critical; bidentate phosphine ligands such as BINAP and DPPF were key developments that extended the reaction's scope to primary amines. wikipedia.org The reaction is applicable to a wide range of heterocyclic compounds, including the synthesis of N-aryl-4-(pyridine-3-yl)pyrimidin-2-amine derivatives. nih.gov Given the presence of two bromine atoms, this compound is an excellent candidate for sequential or double Buchwald-Hartwig aminations to introduce new amine functionalities.

Advanced Chemical Transformations and Functionalization Strategies

Oxidation and Reduction Pathways

Oxidation

The oxidation of aminopyridine derivatives can be complex. The amino group in 2-aminopyridines can be susceptible to oxidation, potentially leading to nitro compounds or coupling products, depending on the oxidant and reaction conditions. In studies on the oxidation of 2-amino-2-methyl-l-propanol by cobalt(III) perchlorate, the reaction was found to proceed via an inner-sphere mechanism involving intermediate free radicals. niscpr.res.in While this involves an aliphatic amine, it highlights a potential pathway for oxidation involving metal complexes. The pyridine nitrogen itself can also be oxidized to an N-oxide using reagents like peroxy acids.

Reduction

The functional groups in this compound present multiple sites for reduction. The methyl ester can be reduced to a primary alcohol (a hydroxymethyl group). Numerous methods exist for the reduction of α-amino acids and their esters to the corresponding amino alcohols. benthamopen.comorgsyn.org Common reagents for reducing esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often after activation of the carboxylic acid group. benthamopen.comorgsyn.org For instance, a one-pot sequence involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with NaBH₄ is a convenient method. benthamopen.com Alternatively, borane (B79455) complexes like borane-methyl sulfide (B99878) (BMS) are also effective for reducing amino acids. orgsyn.org The pyridine ring itself can be reduced under more vigorous conditions, for example, through catalytic hydrogenation, although this may also affect the bromine substituents via hydrodehalogenation.

Halogen-Exchange Reactions

The bromine atoms on this compound are suitable for halogen-exchange reactions, which typically involve conversion to an organometallic intermediate followed by quenching with an electrophile. This is a powerful strategy for introducing a wide range of functional groups.

A common method is the lithium-halogen exchange, often using an organolithium reagent like n-butyllithium or s-butyllithium at low temperatures. rsc.org For polybrominated systems, regioselectivity can be achieved. In 1-protected 2,4,5-tribromoimidazoles, reaction with one equivalent of n-BuLi can lead to exchange at both the 2- and 5-positions, whereas using other organometallics like MeLi or PhLi results in regioselective exchange at the 2-position. rsc.org Another approach is the magnesium-halogen exchange using Grignard reagents like isopropylmagnesium chloride. organic-chemistry.org This method can offer high regioselectivity, as seen in the exchange at the 2-position of 3-substituted 1,2-dibromo arenes. organic-chemistry.org The resulting organolithium or organomagnesium species derived from this compound could then be reacted with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the 3- or 5-position.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl 2 Amino 3,5 Dibromoisonicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H and ¹³C NMR Spectral Analysis

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides the primary evidence for the carbon-hydrogen framework of a molecule. While specific experimental data for Methyl 2-amino-3,5-dibromoisonicotinate is not widely available in the public domain, data for a closely related analogue, methyl 2-amino-3-bromoisonicotinate, offers significant insight into the expected spectral features.

A Chinese patent (CN112441968B) reports the following ¹H NMR data for methyl 2-amino-3-bromoisonicotinate in deuterated chloroform (B151607) (CDCl₃): ¹H NMR (CDCl₃) δ 8.06 (d, J = 5.0 Hz, 1H), 6.87 (d, J = 5.0 Hz, 1H), 5.23 (brs, 2H), 3.94 (s, 3H) google.com.

Based on this, the expected ¹H NMR spectrum of this compound would show:

A singlet for the remaining aromatic proton on the pyridine (B92270) ring. The presence of two bromine atoms would likely shift this signal downfield compared to the mono-bromo analogue.

A broad singlet for the two protons of the amino group (-NH₂), which can exchange with residual water in the solvent, leading to signal broadening.

A sharp singlet for the three protons of the methyl ester group (-OCH₃).

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the electron-withdrawing effects of the bromine atoms and the ester group, and the electron-donating effect of the amino group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H | > 8.0 | Singlet (s) | The single proton on the aromatic ring. |

| -NH₂ | Variable (broad) | Broad Singlet (br s) | Chemical shift and broadening are dependent on solvent and concentration. |

| -OCH₃ | ~3.9 | Singlet (s) | Protons of the methyl ester group. |

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Ester) | 160-170 | Carbonyl carbon of the methyl ester. |

| C-NH₂ (Pyridine) | 150-160 | Aromatic carbon attached to the amino group. |

| C-Br (Pyridine) | 100-120 | Aromatic carbons attached to the bromine atoms. Two distinct signals expected. |

| C-COOCH₃ (Pyridine) | 120-130 | Aromatic carbon attached to the ester group. |

| CH (Pyridine) | 140-150 | The single protonated aromatic carbon. |

| -OCH₃ | ~52 | Methyl carbon of the ester group. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated aromatic proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 309.95 g/mol . ub.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the [M+H]⁺ peak would appear as a triplet of peaks with a mass difference of 2 Da between them, in an approximate intensity ratio of 1:2:1.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound, C₈H₇Br₂N₂O₂, by matching the experimentally measured exact mass with the theoretically calculated mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the methyl ester.

C=C and C=N stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

C-O stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester group.

C-Br stretching: Absorptions in the lower frequency region (typically below 700 cm⁻¹) indicating the presence of carbon-bromine bonds.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300-3500 | IR |

| -C=O (Ester) | Stretch | 1700-1730 | IR (Strong) |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | IR, Raman |

| Ester C-O | Stretch | 1100-1300 | IR |

| C-Br | Stretch | < 700 | IR, Raman (Strong) |

X-ray Crystallography for Solid-State Structural Determination

Following extensive searches of publicly available scientific databases and literature, a single-crystal X-ray diffraction study for this compound could not be located. The crystallographic data required to provide a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and unit cell parameters, is not available in the public domain.

Consequently, a comprehensive discussion on the molecular conformation, intermolecular interactions, crystal packing, and supramolecular assembly specifically for this compound, based on experimental X-ray crystallographic data, cannot be generated at this time.

While crystallographic studies of related compounds, such as other brominated aminopyridine or aminobenzoate derivatives, exist, extrapolation of their specific structural features to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The precise arrangement of atoms and molecules in the crystalline state is highly dependent on the specific substitution pattern and electronic properties of the molecule .

Therefore, the following subsections on Molecular Conformation and Intermolecular Interactions, and Crystal Packing and Supramolecular Assembly, cannot be populated with the detailed, data-driven analysis requested.

Molecular Conformation and Intermolecular Interactions

A definitive analysis of the molecular conformation and intermolecular interactions of this compound is contingent upon the successful determination of its crystal structure through single-crystal X-ray diffraction. Without this experimental data, any description of the three-dimensional arrangement of the molecule and the specific non-covalent forces governing its interactions in the solid state would be theoretical.

Role of Methyl 2 Amino 3,5 Dibromoisonicotinate in Advanced Chemical Synthesis and Material Science Precursors

As a Versatile Building Block in Heterocyclic Compound Synthesis

The inherent reactivity of the aminopyridine scaffold, augmented by the presence of bromine atoms and a methyl ester group, positions Methyl 2-amino-3,5-dibromoisonicotinate as a valuable precursor in the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromine atoms are susceptible to a variety of cross-coupling reactions, and the ester can undergo hydrolysis, amidation, or reduction.

Pyridine-Fused Systems Synthesis

The synthesis of pyridine-fused systems, such as pyrido[2,3-d]pyrimidines, often utilizes aminopyridine derivatives as key starting materials. These fused systems are of significant interest due to their prevalence in biologically active molecules. The general strategy involves the condensation of an aminopyridine with a suitable three-carbon synthon. While specific examples utilizing this compound are not readily found, its amino group could theoretically participate in cyclization reactions to form the pyrimidine ring fused to the initial pyridine (B92270) core. The bromine atoms could be retained for further functionalization or removed during the synthetic sequence.

Precursor for Nitrogen-Containing Polycycles

Nitrogen-containing polycycles are a broad class of compounds with diverse applications. The structure of this compound provides a scaffold for the construction of such complex molecules. For instance, the amino group can be a starting point for the annulation of additional rings. While direct evidence is limited, related aminopyridine compounds are known to be precursors for various nitrogen-containing polycyclic systems, including macrocycles. The synthesis of these complex structures often involves multi-step reaction sequences where the functionalities of the starting pyridine are strategically manipulated.

Intermediate in the Preparation of Advanced Organic Materials (excluding biological or clinical)

The unique electronic and structural features of halogenated and amino-substituted pyridines suggest that this compound could serve as an intermediate in the creation of advanced organic materials.

Precursors for Optoelectronic Materials (if applicable to the compound's structure)

Heterocyclic compounds are integral components of many organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). The pyridine core, known for its electron-deficient nature, can be a desirable feature in materials designed for electron transport. The amino and bromo substituents on this compound offer handles for tuning the electronic properties and for incorporating the molecule into larger conjugated systems. While specific applications of this compound in optoelectronics are not documented, its structural elements are relevant to the design of new materials in this field.

Monomers for Specialty Polymers (if applicable to the compound's structure)

The bifunctional nature of this compound, with its reactive amino and bromo groups, suggests its potential use as a monomer for the synthesis of specialty polymers. For example, the amino group could react with acyl chlorides or isocyanates, while the bromine atoms could participate in polymerization reactions such as Suzuki or Stille coupling. This could lead to the formation of polymers with unique properties conferred by the incorporated pyridine units, such as thermal stability, specific conductivity, or metal-coordinating abilities.

Scaffold for Ligand Design in Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions. This makes the molecule an interesting scaffold for the design of new ligands in coordination chemistry.

Synthesis of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are largely determined by the structure of this organic linker. While direct research on MOFs using this compound is not extensively documented, its structure is highly suitable for creating functionalized linkers for MOF synthesis.

The primary role of this compound in this context is as a precursor to the actual linker molecule, 2-amino-3,5-dibromoisonicotinic acid . The synthesis process involves the hydrolysis of the methyl ester group to a carboxylic acid. This carboxylic acid group, along with the nitrogen atom of the pyridine ring and the amino group, can then act as coordination sites to bind with metal centers, forming the extended, porous network of a MOF.

The presence of the amino group is particularly significant. Amino-functionalized linkers can introduce specific properties to the resulting MOF, such as creating hydrogen-bonding interactions that can be beneficial for the selective adsorption of certain molecules like pyridine. acs.org Furthermore, the bromine atoms on the pyridine ring can serve as sites for post-synthetic modification, allowing for the further tailoring of the MOF's properties after its initial construction. The use of functionalized pyridine-based carboxylate linkers is a well-established strategy for generating MOFs with unique pore topologies and coordinatively unsaturated metal sites, which can enhance interactions with guest molecules like CO2. researchgate.netelsevierpure.com

The general solvothermal synthesis of a MOF using a linker derived from this precursor would follow a series of established steps.

| Step | Action | Purpose | Potential Reagents/Conditions |

| 1 | Hydrolysis | Convert the methyl ester precursor into the active carboxylic acid linker. | NaOH or LiOH in a water/methanol (B129727) mixture, followed by acidification. |

| 2 | MOF Synthesis | React the linker with a metal salt to form the MOF structure. | Metal salt (e.g., Zinc Nitrate, Copper Nitrate), Linker (2-amino-3,5-dibromoisonicotinic acid), Solvent (e.g., DMF, DEF), High temperature (80-150 °C). |

| 3 | Activation | Remove solvent molecules from the pores of the MOF to make the framework accessible. | Solvent exchange with a low-boiling-point solvent (e.g., ethanol), followed by heating under vacuum or supercritical CO2 drying. youtube.com |

This strategic design allows for the creation of functional materials where the pyridine and amino groups contribute to the framework's structural and chemical properties, potentially leading to applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Chiral Ligand Derivatization

Chiral ligands are essential components in asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules, which is crucial in the pharmaceutical industry. The development of novel chiral pyridine derivatives is a significant area of research, although it presents challenges due to the unique electronic properties and coordinating ability of the pyridine ring, which can sometimes deactivate catalytic systems. chim.it

This compound is an excellent starting material for chiral ligand derivatization primarily due to its reactive amino group. This group provides a chemical handle to attach various chiral auxiliaries or to be transformed into a new chiral center. The development of efficient methods to access pyridine-containing chiral structures is highly desirable for creating new catalysts and biologically active compounds. chim.it

The derivatization process can follow several established synthetic routes to introduce chirality:

Amide Formation: The amino group can be acylated by reacting it with a chiral carboxylic acid or its derivative (e.g., an acyl chloride) to form a chiral amide.

Reductive Amination: Reaction with a chiral aldehyde or ketone forms a Schiff base (imine), which can then be reduced to create a chiral secondary amine.

Urea/Thiourea Formation: The amino group can react with chiral isocyanates or isothiocyanates to form chiral ureas or thioureas, which are prominent motifs in organocatalysis.

These derivatization strategies transform the achiral precursor into a new, potentially C2-symmetric or asymmetric ligand that can coordinate with a metal center for use in catalysis. The development of such ligands is a key objective in advancing asymmetric synthesis. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | Purpose in Chiral Ligand Design |

| Acylation | Chiral Acyl Chlorides | Chiral Amide | Creates a rigid, planar group capable of directing stereochemistry. |

| Reductive Amination | Chiral Aldehydes/Ketones | Chiral Secondary Amine | Introduces a new stereocenter adjacent to the pyridine ring. |

| Urea Formation | Chiral Isocyanates | Chiral Urea | Provides hydrogen-bond donating capabilities for substrate activation in organocatalysis. |

| Sulfonylation | Chiral Sulfonyl Chlorides | Chiral Sulfonamide | Forms a stable, electron-withdrawing group that can influence the ligand's electronic properties. |

Through these transformations, this compound serves as a foundational scaffold for building a diverse library of chiral ligands tailored for specific catalytic applications.

Future Research Directions and Methodological Innovations for Methyl 2 Amino 3,5 Dibromoisonicotinate

Exploration of Untapped Synthetic Avenues and Methodologies

Recent advancements in synthetic organic chemistry provide a powerful toolkit for the further functionalization and synthesis of complex molecules like Methyl 2-amino-3,5-dibromoisonicotinate. Modern techniques offer the promise of milder reaction conditions, enhanced selectivity, and the ability to forge previously challenging chemical bonds.

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling a wide array of reactions under mild conditions. nih.gov For a substrate such as this compound, this methodology could be employed for late-stage C-H functionalization, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. For instance, the use of acridinium-based organic photocatalysts could facilitate the formation of radical intermediates, which can then engage in various bond-forming reactions. researchgate.net This approach could be used to introduce alkyl or aryl groups at specific positions on the pyridine (B92270) ring, further diversifying the chemical space around the isonicotinate (B8489971) core. iciq.orgresearchgate.netacs.org

Potential photoredox-catalyzed reactions for the functionalization of this compound could include:

Direct C-H Arylation: Coupling with a range of aromatic partners to introduce diverse aryl moieties.

Alkylation: Introduction of various alkyl groups through the reaction with alkyl radicals generated from corresponding precursors.

Trifluoromethylation: Installation of a trifluoromethyl group, a common motif in medicinal chemistry, using a suitable CF3 radical source.

Electrosynthesis, which utilizes electric current to drive chemical reactions, is experiencing a renaissance as a green and powerful synthetic tool. nih.gov This methodology avoids the use of stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. gre.ac.uk For the synthesis and functionalization of this compound, electrochemistry offers several intriguing possibilities.

The halogenation of pyridine rings can be achieved through electrochemical methods, suggesting that the synthesis of the dibrominated scaffold could be optimized using this technique. researchgate.netnih.gov Furthermore, electrochemical approaches could be developed for the selective functionalization of the C-Br bonds or for modifying the amino and ester groups. For example, the electrochemical reduction of the pyridine ring could lead to novel saturated or partially saturated derivatives.

Key electrochemical strategies could involve:

Electrochemical Halogenation: A controlled and potentially more sustainable method for the dibromination of the isonicotinate precursor.

Reductive Coupling Reactions: Pairing of the isonicotinate with other molecules through electrochemically generated radical intermediates.

Oxidative Cyclization: Intramolecular or intermolecular cyclization reactions initiated by electrochemical oxidation to construct more complex fused heterocyclic systems.

Advanced Automation and High-Throughput Experimentation in Compound Discovery

For a molecule like this compound, an automated platform could be used to systematically explore a wide range of synthetic modifications. nih.gov For example, the amino group could be acylated or alkylated with a diverse set of reagents, or the ester could be converted to a library of amides. Mobile robots can further enhance this process by transporting samples between different instruments for synthesis, purification, and analysis, creating a fully autonomous workflow. nih.govchemspeed.comyoutube.comyoutube.com

| Parameter | Manual Synthesis | Automated Synthesis |

| Throughput | Low (one reaction at a time) | High (up to 96 reactions in parallel) cognit.ca |

| Reproducibility | Operator-dependent | High |

| Data Generation | Slow | Rapid |

| Time to Result | Days to weeks | Hours to days |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

These computational tools can identify novel and non-obvious disconnections, leading to more efficient and innovative synthetic routes. synthiaonline.comnih.gov For this compound, an AI retrosynthesis platform could be used to:

Identify the most cost-effective and readily available starting materials.

Propose synthetic routes that maximize yield and minimize the number of steps.

Predict potential side reactions and suggest conditions to avoid them.

Development of Sustainable and Economically Viable Production Strategies

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact and improve economic efficiency. mdpi.cominstituteofsustainabilitystudies.comresearchgate.net This involves the design of products and processes that minimize the use and generation of hazardous substances. nih.govacs.org For the synthesis of this compound and its derivatives, a focus on green chemistry could lead to more sustainable and cost-effective production methods. chemijournal.com

Key aspects of a green chemistry approach would include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. instituteofsustainabilitystudies.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Biocatalysis: Employing enzymes as catalysts, which can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing side products. mdpi.comnih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis that can significantly reduce reaction times and energy consumption. ijpsjournal.com

By adopting these principles, the synthesis of this important chemical scaffold can be made more environmentally friendly and economically viable for large-scale production. nih.govrasayanjournal.co.in

Unveiling Novel Reactivity Patterns and Mechanistic Insights

A deep understanding of the reactivity of a molecule is crucial for its effective utilization in synthesis. Polyhalogenated pyridines are known to exhibit diverse and sometimes complex reactivity patterns. rsc.orgnews-medical.net A systematic investigation into the reactivity of this compound could unveil novel transformations and provide valuable mechanistic insights.

Future research in this area could focus on:

Selective Functionalization of C-Br Bonds: Developing conditions for the selective reaction at either the 3- or 5-position bromine atom, which would provide access to a wider range of disubstituted derivatives. This could involve exploring different catalytic systems or reaction conditions to control the regioselectivity of reactions like Suzuki or Buchwald-Hartwig cross-coupling.

Reactivity of the Amino Group: Investigating the influence of the two bromine atoms on the nucleophilicity and reactivity of the 2-amino group. This could lead to the discovery of new protection or derivatization strategies.

Ring Transformation Reactions: Exploring the possibility of ring-opening and ring-closing reactions to transform the pyridine core into other heterocyclic systems. chemrxiv.org

Computational Mechanistic Studies: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states. This can provide a deeper understanding of the factors that control reactivity and selectivity, guiding the design of new and more efficient synthetic methods. researchgate.net

By systematically exploring these untapped synthetic avenues and embracing modern methodological innovations, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of new and valuable molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2-amino-3,5-dibromoisonicotinate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Begin with bromination of isonicotinic acid derivatives under controlled temperature (e.g., 0–5°C) using reagents like PBr₃ or NBS. Monitor reaction progress via TLC or HPLC .

- Optimize esterification by varying catalysts (e.g., H₂SO₄ vs. DCC) and solvents (polar vs. non-polar). Use GC-MS or NMR to confirm product purity .

- Example Table :

| Reaction Parameter | Tested Range | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Temperature (°C) | 0–25 | 5 | 78 | 98.5 |

| Catalyst | H₂SO₄, DCC | DCC | 82 | 99.1 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons and carbons. The amino group may show broad singlet at δ 5.5–6.0 ppm .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic patterns from bromine atoms .

- IR Spectroscopy : Identify C=O (ester) at ~1700 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .

Q. How should researchers ensure compound stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

- Use inert atmospheres (N₂ or Ar) and amber vials to prevent photodegradation. Monitor moisture content via Karl Fischer titration .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Compare with experimental kinetics .

- Use molecular docking to assess interactions with biological targets (e.g., enzymes), focusing on halogen bonding from bromine substituents .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodology :

- Conduct meta-analysis of literature data to identify variables (e.g., assay type, cell lines). Replicate key experiments under standardized conditions .

- Apply statistical tests (ANOVA, t-tests) to evaluate significance (p < 0.05) and control for batch-to-batch variability .

Q. What challenges arise in determining the crystal structure, and how can they be addressed?

- Methodology :

- Overcome low crystal quality via vapor diffusion recrystallization (e.g., acetonitrile/water). Use synchrotron X-ray sources to enhance resolution for heavy atoms (Br) .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | < 0.05 |

| Heavy Atom Effect | Br contributes to high Rmerge |

Methodological Guidelines

- Data Reporting : Adhere to IUPAC standards for numerical precision (e.g., report yields to one decimal place) and define statistical significance thresholds (p < 0.05) explicitly .

- Experimental Replication : Document procedures in sufficient detail (solvent volumes, stirring rates) to enable reproducibility, per IUCr guidelines .

- Critical Analysis : Cross-validate computational predictions with experimental kinetics and spectroscopic data to minimize overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.